molecular formula C7H12ClN3O2S B13289845 [1-Methyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanesulfonyl chloride

[1-Methyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanesulfonyl chloride

Cat. No.: B13289845
M. Wt: 237.71 g/mol
InChI Key: BUTQXUNQBUGPHX-UHFFFAOYSA-N
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Description

[1-Methyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanesulfonyl chloride (CAS 1785043-55-1) is a chemical building block of high interest in medicinal chemistry and drug discovery . With a molecular formula of C7H12ClN3O2S and a molecular weight of 237.71 g/mol, this compound features a sulfonyl chloride group attached to a substituted 1,2,3-triazole scaffold . The sulfonyl chloride moiety is a highly versatile and reactive functional group, known to undergo facile reactions with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively . This makes the compound a valuable electrophilic reagent for introducing the methanesulfonyl group into target molecules, facilitating the synthesis of a wide array of derivatives for biological screening . The 1,2,3-triazole core, bearing methyl and isopropyl substituents, is a privileged structure in agrochemical and pharmaceutical research, often associated with various biological activities. Researchers can utilize this cold-chain product as a key intermediate to create novel compounds for developing new therapeutic agents or functional materials . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C7H12ClN3O2S

Molecular Weight

237.71 g/mol

IUPAC Name

(1-methyl-5-propan-2-yltriazol-4-yl)methanesulfonyl chloride

InChI

InChI=1S/C7H12ClN3O2S/c1-5(2)7-6(4-14(8,12)13)9-10-11(7)3/h5H,4H2,1-3H3

InChI Key

BUTQXUNQBUGPHX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=NN1C)CS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthesis of the Triazole Core

The core heterocyclic structure, 1-Methyl-5-(propan-2-yl)-1H-1,2,3-triazole , can be synthesized via click chemistry approaches, specifically through Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . This method offers regioselectivity, high yields, and operational simplicity.

  • Step 1: Preparation of the Azide Intermediate

    An appropriate precursor, such as propan-2-yl azide , can be synthesized via nucleophilic substitution of halides or by diazotransfer reactions from corresponding amines.

  • Step 2: Cycloaddition with Methyl Acetylene or Derivatives

    The azide reacts with methyl or substituted alkynes under copper catalysis to form the 1,2,3-triazole ring with high regioselectivity. The reaction typically occurs in polar solvents like tert-butanol/water mixtures at room temperature or slightly elevated temperatures.

N-Methylation of the Triazole

Post-formation, the triazole ring undergoes N-methylation at the nitrogen atom to afford 1-Methyl-5-(propan-2-yl)-1H-1,2,3-triazole . This can be achieved using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

Sulfonyl Chloride Functionalization

Introduction of the Methanesulfonyl Chloride Group

The key step involves converting the 4-position of the triazole ring into a methanesulfonyl chloride derivative. This is generally achieved via electrophilic sulfonylation using methanesulfonyl chloride .

  • Reaction Conditions:

    The triazole compound is dissolved in an inert solvent such as dichloromethane (DCM) or chloroform. A base, typically triethylamine or pyridine , is added to scavenge the generated hydrogen chloride (HCl). The reaction mixture is cooled (0°C to room temperature) to control the exothermic sulfonylation.

  • Procedure:

    Methanesulfonyl chloride is added dropwise to the cooled solution of the triazole derivative under stirring. The mixture is then allowed to warm to room temperature and stirred for several hours to ensure complete conversion.

Purification and Characterization

The resulting [1-Methyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanesulfonyl chloride is purified via column chromatography or recrystallization, followed by characterization using NMR, IR, and mass spectrometry to confirm the structure.

Alternative Synthetic Routes and Considerations

Multi-step Synthesis via Intermediates

An alternative route involves synthesizing the triazole core through hydrazine derivatives or hydrazides , followed by cyclization with propiolates or alkynes . The sulfonyl chloride group is then introduced selectively at the 4-position.

Use of Coupling Agents

In some protocols, coupling agents such as N,N′-dicyclohexylcarbodiimide (DCC) or N,N′-diisopropylcarbodiimide (DIC) are employed to facilitate sulfonylation, especially in complex molecules or when regioselectivity is critical.

Key Research Outcomes and Data Tables

Step Reagents Conditions Yield Notes
Azide synthesis Halides or amines Nucleophilic substitution or diazotransfer 70-90% Requires purification
Triazole formation Terminal alkynes + azides Copper catalyst, polar solvent >90% Regioselective for 1,4-disubstituted triazoles
N-methylation Methyl iodide/dimethyl sulfate Base (K2CO3), room temp 85-95% Selective methylation at nitrogen
Sulfonylation Methanesulfonyl chloride Triethylamine, 0°C to RT 80-95% Controlled addition to prevent side reactions

Summary of Challenges and Optimization Strategies

  • Selectivity: Ensuring regioselective formation of the triazole ring via CuAAC.
  • Reaction Conditions: Maintaining low temperatures during sulfonylation to prevent overreaction.
  • Purity: Employing chromatography or recrystallization to achieve high purity for pharmaceutical applications.
  • Safety: Handling reagents like methanesulfonyl chloride and methylating agents with appropriate precautions due to their corrosive and toxic nature.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can target the triazole ring or the methanesulfonyl chloride group, resulting in the formation of amines or sulfides.

    Substitution: The methanesulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, alcohols, and thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like ammonia, ethanol, and thiophenol are used under mild to moderate conditions.

Major Products:

    Oxidation: Formation of alcohols or carboxylic acids.

    Reduction: Formation of amines or sulfides.

    Substitution: Formation of sulfonamides, sulfonate esters, and thioethers.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Employed in “Click Chemistry” for the rapid and efficient formation of triazole rings.

Biology:

  • Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase.
  • Studied for its antimicrobial properties.

Medicine:

  • Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
  • Evaluated for its anticancer and antiviral activities.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Applied in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of [1-Methyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanesulfonyl chloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The triazole ring and the methanesulfonyl chloride group play crucial roles in this interaction, facilitating strong binding through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Heterocyclic Core and Functional Group Variations

The target compound’s 1,2,3-triazole ring distinguishes it from pyrazole-based analogs, such as 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde ().

Key Structural Differences:

Feature Target Compound Compound
Heterocycle 1,2,3-Triazole (3 N atoms) Pyrazole (2 N atoms)
Functional Group Methanesulfonyl chloride (–SO₂Cl) Sulfanyl (–S–) and aldehyde (–CHO)
Substituents 1-Methyl, 5-isopropyl 1-Methyl, 3-trifluoromethyl, 4-carbaldehyde, 5-(3-chlorophenylsulfanyl)
Reactivity Electrophilic (SO₂Cl acts as leaving group) Electrophilic (aldehyde), nucleophilic (sulfanyl)

Physicochemical Properties

  • Polarity and Solubility : The triazole ring and sulfonyl chloride group increase the target compound’s polarity compared to ’s compound, which contains a lipophilic trifluoromethyl group. This difference may render the target compound more soluble in aqueous-organic mixtures.
  • Thermal Stability : Sulfonyl chlorides generally exhibit lower thermal stability than sulfanyl derivatives due to the labile Cl–SO₂ bond. This necessitates careful handling during synthesis.

Crystallographic and Conformational Insights

Crystallographic data for such compounds are often refined using software like SHELXL (), which enables precise determination of bond lengths, angles, and torsional conformations. For example:

  • In ’s compound, the dihedral angle between the pyrazole ring and the 3-chlorophenylsulfanyl group is critical for understanding intermolecular interactions.
  • For the target compound, analogous analyses would reveal the spatial orientation of the isopropyl and sulfonyl chloride groups, impacting packing efficiency in the solid state .

Biological Activity

[1-Methyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanesulfonyl chloride is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C₆H₁₂ClN₄O₂S
  • Molecular Weight : 196.70 g/mol
  • CAS Number : 1509608-34-7

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The triazole ring is known for its role in modulating enzyme activity and influencing cellular signaling pathways.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Evidence suggests that it can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Cell Cycle Arrest : Studies indicate that it may cause cell cycle arrest at the G0/G1 phase, leading to reduced cell proliferation.

Anticancer Activity

Recent studies have demonstrated the potential anticancer properties of this compound. In vitro experiments have shown significant cytotoxic effects against various cancer cell lines.

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)15.4Induction of late apoptosis
HCT116 (Colon)12.7Cell cycle arrest in G0/G1 phase
MiaPaCa-2 (Pancreas)18.3Activation of apoptotic pathways

Study 1: Cytotoxic Effects on Lung Cancer Cells

A study evaluated the effects of this compound on A549 lung cancer cells. Results indicated a significant increase in late apoptosis rates (42% ± 0.76) when treated with the compound for 24 hours. Flow cytometry analysis confirmed the induction of apoptosis as evidenced by increased Annexin V staining.

Study 2: Mechanism Exploration in Colon Cancer Cells

In HCT116 colon cancer cells, treatment with the compound resulted in a notable increase in sub-G1 phase populations (15% ± 0.5), indicating cell death through apoptosis or necrosis. The study also highlighted the compound's ability to inhibit cell cycle progression effectively.

Q & A

Basic: How can reaction conditions be optimized for synthesizing [1-Methyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanesulfonyl chloride?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Triazole Formation : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") to construct the triazole core. Optimize catalyst loading (e.g., CuSO₄/sodium ascorbate) and reaction time to maximize regioselectivity .

Sulfonylation : React the triazole intermediate with methanesulfonyl chloride under anhydrous conditions. Use solvents like dichloromethane (DCM) or dimethylformamide (DMF) to enhance solubility and control exothermic reactions .

Purification : Employ column chromatography or recrystallization (using ethyl acetate/hexane mixtures) to isolate the product. Monitor purity via TLC or HPLC.

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm regiochemistry of the triazole ring and sulfonyl chloride substitution. Compare chemical shifts with analogous triazole derivatives .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and detects impurities. Electrospray ionization (ESI) is preferred for polar sulfonyl chlorides.
  • X-ray Crystallography : Resolve ambiguities in stereochemistry using single-crystal diffraction. Refine structures with SHELXL (e.g., anisotropic displacement parameters, twin refinement if needed) .

Basic: What are the key reactivity patterns of the sulfonyl chloride group in this compound?

Methodological Answer:
The sulfonyl chloride moiety undergoes:

  • Nucleophilic Substitution : React with amines (e.g., primary/secondary amines) to form sulfonamides. Optimize pH (neutral to slightly basic) and solvent (e.g., THF, DCM) to avoid hydrolysis .
  • Hydrolysis Sensitivity : Control moisture during storage (use inert atmosphere, desiccants) to prevent degradation to sulfonic acid. Monitor via IR spectroscopy (loss of S=O and S-Cl stretches at ~1370 cm⁻¹ and ~500 cm⁻¹, respectively) .

Advanced: How can AutoDock Vina improve docking studies for this compound’s biological targets?

Methodological Answer:

  • Parameter Setup : Define the binding pocket using crystal structures (PDB) of target enzymes (e.g., cytochrome P450). Adjust exhaustiveness (≥32) and grid box size (≥20 ų) to ensure thorough sampling .
  • Scoring Function : Prioritize binding poses with the lowest Vina scores. Cross-validate with MM/GBSA free-energy calculations to account for solvation effects.
  • Limitations : Address false positives by comparing docking results with experimental IC₅₀ values from enzyme inhibition assays .

Advanced: What crystallographic challenges arise during structural determination?

Methodological Answer:

  • Disorder Handling : Resolve positional disorder in the isopropyl group using PART commands in SHELXL. Apply restraints (SIMU, DELU) to anisotropic displacement parameters .
  • Twin Refinement : For twinned crystals (common in triazoles), use the TWIN/BASF commands in SHELXL. Verify with the Hooft parameter (|Y| < 0.1) .
  • Visualization : Generate ORTEP diagrams with WinGX to highlight thermal ellipsoids and intermolecular interactions (e.g., hydrogen bonds with sulfonyl oxygen) .

Advanced: How to resolve contradictions between computational and experimental data (e.g., bond lengths, electronic properties)?

Methodological Answer:

  • DFT Calibration : Perform geometry optimization (B3LYP/6-311+G(d,p)) and compare bond lengths/angles with X-ray data. Adjust basis sets to account for electron density discrepancies .
  • Electrostatic Potential Maps : Generate ESP maps (via Gaussian) to identify nucleophilic/electrophilic regions. Correlate with experimental reactivity (e.g., sulfonamide formation rates) .
  • Error Analysis : Quantify deviations using root-mean-square (RMSD) between computed and crystallographic data. Exclude solvent effects if calculations are gas-phase .

Advanced: How does pH influence the stability of this compound in aqueous solutions?

Methodological Answer:

  • Hydrolysis Kinetics : Conduct accelerated stability studies at pH 2–10 (buffer solutions, 25–40°C). Monitor sulfonyl chloride degradation via HPLC. Use Arrhenius plots to extrapolate shelf life .
  • Mechanistic Insight : Under acidic conditions (pH < 4), protonation of the sulfonyl oxygen accelerates hydrolysis. Neutral/basic conditions favor nucleophilic attack by water or hydroxide ions .

Advanced: What DFT methods elucidate electronic interactions in this compound’s crystal packing?

Methodological Answer:

  • Intermolecular Analysis : Calculate Hirshfeld surfaces (CrystalExplorer) to quantify C–H···O and π-π interactions. Compare with experimental close contacts from CIF files .
  • Energy Frameworks : Construct frameworks (via Mercury) to visualize stabilization energies (electrostatic, dispersion). Identify dominant forces driving crystal packing .

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